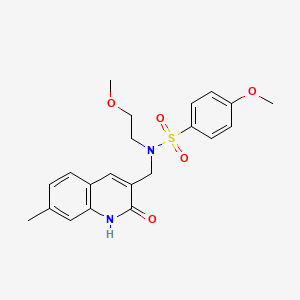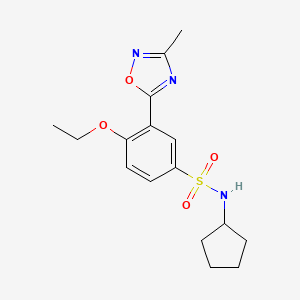
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and is also known as BQ-123. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves its ability to selectively block the action of endothelin-1, a potent vasoconstrictor peptide. This results in the relaxation of smooth muscle cells and increased blood flow to the affected area.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects, making it a potential treatment for conditions such as hypertension and pulmonary arterial hypertension. It has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for conditions such as asthma and fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its high selectivity for endothelin-1 receptors. This allows researchers to selectively block the action of endothelin-1 without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Future Directions
There are several future directions for research involving N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One potential area of research is the development of more potent and selective endothelin-1 receptor antagonists. Another potential area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various disease states.
Synthesis Methods
The synthesis of N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a complex process that involves multiple steps. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 2-hydroxy-6-methylquinoline in the presence of a suitable catalyst. The resulting product is then reacted with butylamine and benzoyl chloride to yield the final compound.
Scientific Research Applications
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
properties
IUPAC Name |
N-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-4-10-25(22(27)16-6-5-7-19(23)13-16)14-18-12-17-11-15(2)8-9-20(17)24-21(18)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFFNKHILQPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)



![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)




![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)